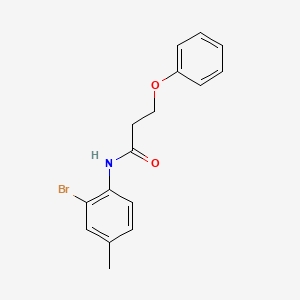

![molecular formula C17H25N3O3 B5553570 N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)

N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

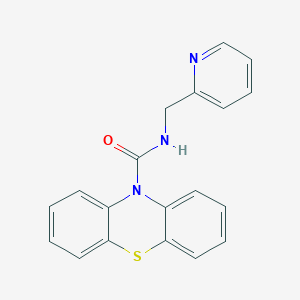

N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide and related structures are synthesized using intermolecular Ugi reactions combining cyclohexyl acetic acid derivatives with aldehydes and isocyanides under mild conditions, resulting in compounds with potential biological activities (Amirani Poor et al., 2018).

Molecular Structure Analysis

The molecular structures of compounds like N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide have been characterized using crystallography and theoretical studies. The spirocyclic framework often exhibits unique conformational characteristics due to the presence of the diazaspiro decane core, influencing their interaction with biological targets (Doi et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes interactions and transformations relevant to their potential biological activity. They can undergo various chemical reactions due to the functional groups attached to the spirocyclic core. The Ugi reaction products, being structurally diverse, allow for further functionalization and exploration of pharmacological properties (Darehkordi et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, can significantly influence their chemical stability and biological activity. The synthesis methods and conditions can affect these properties, contributing to their pharmacological potential and storage requirements (Smith et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for the compounds' roles as potential therapeutic agents. These properties are influenced by the compound’s structure, particularly the electronic environment induced by the diazaspiro and furylmethyl groups (Barlow et al., 1991).

科学的研究の応用

Antihypertensive Activity

Research has highlighted the synthesis and evaluation of diazaspirodecanone derivatives, including compounds structurally related to N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide, for their potential antihypertensive activity. The compounds were tested in various models, demonstrating notable antihypertensive effects through mechanisms involving alpha-adrenergic receptor blockade, without significant evidence of beta-adrenergic blocking activity. This suggests their utility in exploring new antihypertensive agents (Caroon et al., 1981).

Antiviral Evaluation

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were designed, synthesized, and evaluated for their antiviral activity. Among these, certain derivatives showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of spirothiazolidinone compounds in antiviral drug development (Apaydın et al., 2020).

CGRP Receptor Antagonism

The discovery of MK-3207, a compound based on the diazaspirodecanone structure, as a highly potent, orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist, exemplifies the application of such compounds in the development of new therapies for conditions like migraine. This research underscores the importance of incorporating polar functionality to achieve improved pharmacokinetics (Bell et al., 2010).

Neuroprotective Effects

Compounds based on 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated for their neuroprotective effects, including potent inhibitory action on neural calcium uptake and protection against brain edema and deficits in memory and learning. This research suggests a unique pharmacological profile distinct from known calcium antagonists and highlights potential therapeutic applications for neuroprotective agents (Tóth et al., 1997).

Hepatoprotective Compound

Y-8845, an 8-substituted diazaspirodecane derivative, was investigated for its hepatoprotective effects against various experimental liver injuries. It demonstrated significant protective action, including anti-fibrotic effects in chronic hepatic fibrosis models, suggesting its potential as a hepatoprotective agent (Izumi et al., 1983).

特性

IUPAC Name |

N-(furan-3-ylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]decan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-18-6-4-17(5-7-18)9-15(21)20(13-17)11-16(22)19(2)10-14-3-8-23-12-14/h3,8,12H,4-7,9-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPNUAMBKZKOEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CC(=O)N(C2)CC(=O)N(C)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

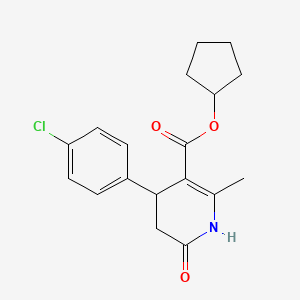

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

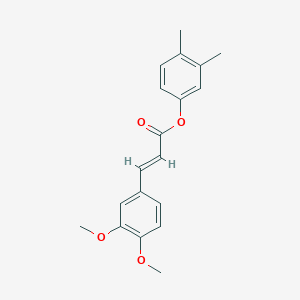

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

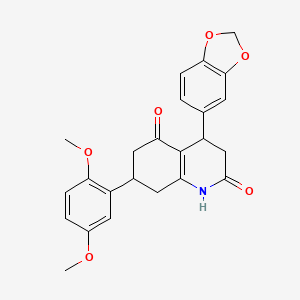

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)